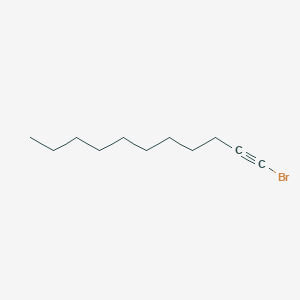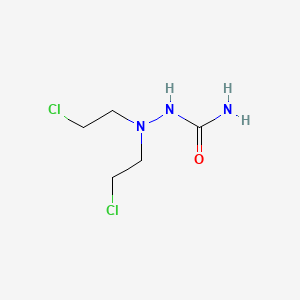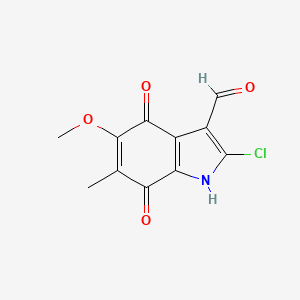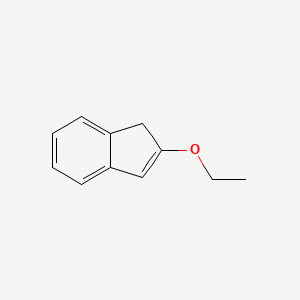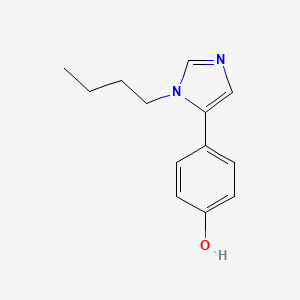
4-(1-Butyl-1H-imidazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Butyl-1H-imidazol-5-yl)phenol is an organic compound that features a phenol group attached to a butyl-substituted imidazole ring. This compound is part of the broader class of phenylimidazoles, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and one-pot multi-component reactions are employed to streamline the production process and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butyl-1H-imidazol-5-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts alkylation or acylation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(1-Butyl-1H-imidazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Evaluated for its estrogenic activity using yeast-based assays.
Medicine: Potential therapeutic applications due to its interaction with biological targets.
Industry: Utilized in the development of dyes, catalysts, and functional materials
Mechanism of Action
The mechanism of action of 4-(1-Butyl-1H-imidazol-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to produce nitric oxide, a messenger molecule with diverse functions in the body, including mediating tumoricidal and bactericidal actions in macrophages .
Comparison with Similar Compounds
Similar Compounds
- 4-(Imidazol-1-yl)phenol
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 5-(Diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
Uniqueness
4-(1-Butyl-1H-imidazol-5-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets compared to other phenylimidazoles .
Properties
CAS No. |
74730-71-5 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(3-butylimidazol-4-yl)phenol |
InChI |
InChI=1S/C13H16N2O/c1-2-3-8-15-10-14-9-13(15)11-4-6-12(16)7-5-11/h4-7,9-10,16H,2-3,8H2,1H3 |
InChI Key |
GHIZUGWVFGHXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC=C1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


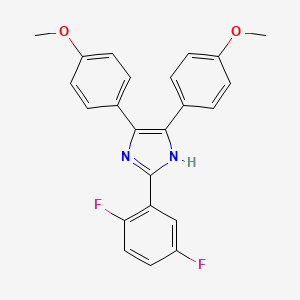

![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

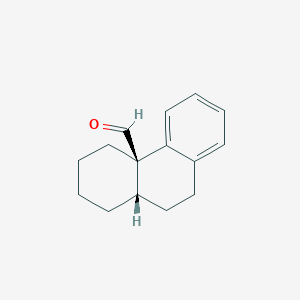
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)

